
Scutebata E
Übersicht
Beschreibung
Scutebata E (CAS: 1207181-61-0) is a neoclerodane diterpene isolated from Scutellaria barbata, a plant widely studied for its antitumor and anti-inflammatory properties. Its molecular formula is C₂₈H₄₀O₉, with a molecular weight of 520.6 g/mol . Structurally, it features a 5,6-diacetyloxy configuration and a methylpropanoate ester at the C-10 position, as defined by its IUPAC name:
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetoxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxane]-10-yl] 2-methylpropanoate .
As an HPLC-certified analytical standard (≥98% purity), this compound is primarily used for quality control in pharmaceutical research, particularly in validating the composition of herbal extracts and synthetic derivatives. It requires storage at 2–8°C to maintain stability . While its bioactivity is less characterized compared to other Scutebata analogs, preliminary studies indicate cytotoxic effects against leukemia cell lines (e.g., K562) .
Vorbereitungsmethoden
Scutebata E is typically extracted from Scutellaria barbata using solvent extraction or column chromatography. The process involves breaking and crushing the plant material, followed by extraction with an organic solvent such as ethanol or ether
Analyse Chemischer Reaktionen
Scutebata E undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Scutebata E has several scientific research applications:
Chemistry: It is used in the study of neo-clerodane diterpenoids and their chemical properties.
Wirkmechanismus
Scutebata E exerts its effects primarily through the induction of apoptosis in cancer cellsBy down-regulating these proteins, this compound effectively releases the molecular brakes on apoptosis, allowing cancer cells to undergo programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Scutebata E belongs to the neoclerodane diterpene family, sharing a core tetracyclic skeleton with analogs like Scutebata A, B, C, and G. Key structural distinctions lie in side-chain modifications and functional group substitutions (Table 1).
Table 1: Structural Features of this compound and Analogous Compounds

Structural Insights :
- Scutebata B’s nicotinoyl group enhances solubility in polar solvents (e.g., MDMSO) compared to this compound’s hydrophobic methylpropanoate .
- Scutebata C ’s C-6 epoxy-isopropylpropoxy moiety is linked to stronger cytotoxic activity due to increased electrophilicity .
Table 2: Cytotoxic Activities of Scutebata Compounds
Note: Exact IC₅₀ for this compound is inferred from qualitative descriptions in .
Mechanistic Differences :
- Scutebata C and G show superior potency due to epoxy groups and acetylated side chains , which enhance DNA intercalation and mitochondrial membrane disruption .
- Scutebata B’s anti-inflammatory activity (IC₅₀ = 25.8 μM for NO inhibition) surpasses this compound, attributed to its polar nicotinoyl group improving cellular uptake .
Physicochemical and Application Differences
Biologische Aktivität
Scutebata E is a neoclerodane diterpenoid compound isolated from Scutellaria barbata, which has garnered attention for its potential biological activity, particularly in the context of cancer research. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Target of Action
this compound primarily targets cancer cells, inducing apoptosis through specific biochemical pathways. Its mechanism involves the release of inhibitors of apoptosis proteins (IAPs), which are crucial for cell death evasion in cancer cells.
Mode of Action
The compound exhibits a dose-dependent effect on apoptosis, meaning that higher concentrations lead to increased cell death in targeted cancer cells. This characteristic is vital for its potential application as an anti-cancer agent.
Cytotoxic Activity
Research indicates that this compound has weak cytotoxic effects across various cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:
Cell Line | IC50 Value (μM) |
---|---|
LoVo | 61.23 |
MCF-7 | >100 |
SMMC-7721 | >100 |
HCT-116 | >100 |
These values suggest that while this compound can induce apoptosis, its effectiveness varies significantly among different cancer cell types .
Cellular Effects
This compound influences cellular functions by affecting signaling pathways and gene expression related to apoptosis. Laboratory studies have shown that the compound can alter cellular metabolism, although detailed long-term effects remain under investigation.
Research Applications
This compound is being explored for various scientific applications:
- Chemistry : It serves as a model for studying neo-clerodane diterpenoids and their chemical properties.
- Biology : Investigations focus on its cytotoxic effects on multiple cancer cell lines.
- Medicine : The compound is under review for its potential as an anti-cancer therapeutic due to its ability to induce apoptosis selectively in tumor cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and related compounds:
- Tumor Selectivity : In research involving scutebarbatine A, a related compound, it was found to induce a significant increase in apoptosis in cancerous Caco-2 cells compared to normal colonic epithelial cells (HCoEpiC). Specifically, scutebarbatine A at 60 µM resulted in a three-fold increase in apoptotic cells after 24 hours .
- Comparative Analysis : A study comparing the effects of this compound with other known cytotoxic agents revealed that while it possesses some cytotoxic properties, its selectivity and potency are lower than those of more established chemotherapeutic agents. This highlights the need for further optimization and study to enhance its therapeutic potential .
- Pharmacokinetics and Stability : Limited data exists regarding the pharmacokinetics and long-term stability of this compound in biological systems. Understanding these parameters is crucial for assessing its viability as a therapeutic agent.
Q & A
Basic: How to formulate a research question investigating Scutebata E's pharmacological mechanisms?
Methodological Answer:
Use the PICOT framework to structure your question:
- P opulation: Define the biological model (e.g., in vitro cell lines, murine models).
- I ntervention: Specify this compound’s dosage, administration route, and exposure duration.
- C omparison: Identify control groups (e.g., untreated cohorts, alternative compounds).
- O utcome: Quantify measurable endpoints (e.g., cytokine levels, apoptosis markers).
- T imeframe: Clarify experimental duration (e.g., acute vs. chronic exposure).
Example: "In human hepatocytes (P), how does 50 μM this compound (I) compared to silymarin (C) affect oxidative stress markers (O) over 72 hours (T)?" .
Q. Basic: What experimental design principles ensure robust evaluation of this compound's efficacy?
Methodological Answer:
- Randomization: Assign treatment groups randomly to minimize bias.
- Blinding: Implement single/double-blinding for data collection.
- Replication: Include triplicate measurements and independent experimental repeats.
- Controls: Use positive (e.g., known inhibitors) and negative (vehicle-only) controls.
- Power Analysis: Calculate sample size to ensure statistical validity. Reference CONSORT guidelines for preclinical studies .
Q. Basic: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Linearity: Test across a concentration range (e.g., 1–100 ng/mL) with R² > 0.99.
- Accuracy/Precision: Use spike-recovery experiments (±15% deviation acceptable).
- Limit of Detection (LOD): Determine via signal-to-noise ratio (S/N ≥ 3).
- Matrix Effects: Assess ion suppression/enhancement using post-column infusion .
Q. Advanced: How to resolve contradictions in this compound's reported cytotoxic vs. cytoprotective effects?
Methodological Answer:
- Systematic Review: Follow PRISMA guidelines to aggregate data from diverse studies.
- Subgroup Analysis: Stratify by cell type, concentration, or exposure time.
- Dose-Response Meta-Analysis: Model non-linear relationships using restricted cubic splines.
- Confounder Adjustment: Account for variables like solvent type (e.g., DMSO vs. ethanol) .
Q. Advanced: What statistical approaches optimize this compound's synthesis parameter identification?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to evaluate factors (e.g., temperature, pH).
- Multivariate Analysis: Apply PCA or PLS regression to correlate synthesis conditions with yield/purity.
- Sensitivity Analysis: Rank parameters by impact on outcomes .
Q. Advanced: How to conduct a dose-response meta-analysis for this compound’s toxicity thresholds?
Methodological Answer:
- Data Extraction: Collect EC50/IC50 values from dose-response curves.
- Heterogeneity Testing: Use I² statistics to quantify variability.
- Cumulative Analysis: Stratify by species (e.g., rodent vs. human-derived models).
- Publication Bias: Assess via funnel plots or Egger’s regression .
Q. Basic: Which statistical tests are appropriate for analyzing this compound’s bioactivity data?
Methodological Answer:
- Parametric Tests (e.g., ANOVA): Use for normally distributed data (verified via Shapiro-Wilk).
- Non-Parametric Tests (e.g., Kruskal-Wallis): Apply for skewed distributions.
- Post-Hoc Corrections: Control Type I errors with Tukey’s HSD or Bonferroni adjustments.
- Software Tools: Implement in R (lme4 for mixed models) or GraphPad Prism .
Q. Advanced: How to design longitudinal studies assessing this compound’s metabolic stability?
Methodological Answer:
- Time-Point Sampling: Collect data at intervals (e.g., 0, 6, 12, 24 hours).
- LC-MS/MS Quantification: Monitor parent compound and metabolites.
- Half-Life Calculation: Use non-compartmental analysis (NCA) with WinNonlin.
- Arrhenius Modeling: Predict stability under varying temperatures .
Q. Basic: How to ensure reproducibility in this compound’s in vivo studies?
Methodological Answer:
- Protocol Standardization: Document SOPs for dosing, sample collection, and anesthesia.
- Environmental Controls: Regulate light/dark cycles, humidity, and diet.
- Data Sharing: Deposit raw data in repositories like Figshare or Zenodo.
- EQUATOR Network Compliance: Adhere to ARRIVE guidelines for animal research .
Q. Advanced: What cross-disciplinary strategies enhance this compound’s mechanistic elucidation?
Methodological Answer:
- Multi-Omics Integration: Combine transcriptomics, proteomics, and metabolomics data.
- Network Pharmacology: Map compound-target-disease interactions using STITCH or KEGG.
- Molecular Dynamics Simulations: Predict binding affinities with this compound and target proteins (e.g., using AutoDock Vina).
- Machine Learning: Train classifiers to predict bioactivity from structural fingerprints .
Eigenschaften
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSPRNFABBWFI-URBRYQCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.